Product packaging for Xanthine(Cat. No.:CAS No. 1262670-81-4)

Xanthine

Cat. No.: B584091
CAS No.: 1262670-81-4
M. Wt: 155.092
InChI Key: LRFVTYWOQMYALW-XGOBPNGOSA-N
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Description

Xanthine (CAS 69-89-6) is a purine base naturally occurring in most human body tissues and fluids, as well as in plants. It is a central intermediate in the purine degradation pathway, forming during the oxidation of hypothis compound and itself being oxidized to uric acid by the enzyme this compound oxidase . This key role in nitrogen metabolism makes it a critical compound for studies in gout and related metabolic disorders like xanthinuria . In pharmacological research, this compound serves as the fundamental chemical backbone for a major class of compounds known as this compound derivatives or methylxanthines . These include well-known molecules like caffeine, theophylline, and theobromine . These derivatives are non-selective antagonists of adenosine receptors and inhibitors of phosphodiesterase enzymes, leading to their study as mild stimulants, bronchodilators for asthma, and anti-inflammatory agents . Beyond its metabolic and pharmacological significance, this compound is utilized in chemical synthesis to create novel this compound derivatives with potential therapeutic applications for conditions such as Alzheimer's disease, diabetes, and cancer . It also serves as a universal base in oligonucleotide research for studying nucleic acid interactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O2 B584091 Xanthine CAS No. 1262670-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dihydropurine-2,6-dione
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InChI

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
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InChI Key

LRFVTYWOQMYALW-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=O)N2
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Molecular Formula

C5H4N4O2
Record name xanthine
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DSSTOX Substance ID

DTXSID4035120
Record name Xanthine
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Molecular Weight

152.11 g/mol
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Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid
Record name Xanthine
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Solubility

0.069 mg/mL at 16 °C; 9.5 mg/mL (sodium salt)
Record name Xanthine
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CAS No.

69-89-6
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Melting Point

> 300 °C
Record name Xanthine
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Biological and Pharmacological Significance of Xanthine and Its Derivatives

Role in Cellular Signaling and Regulation

Xanthines exert their effects on cellular signaling through several key mechanisms, including the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase enzymes. These actions lead to alterations in intracellular cyclic nucleotide levels and modulate the activity of various downstream signaling molecules. wikipedia.orgresearchgate.nettandfonline.com

Adenosine Receptor Antagonism

Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline (B1681296), are classic non-selective antagonists of adenosine receptors. wikipedia.orgresearchgate.net Adenosine receptors are G protein-coupled receptors that mediate various physiological effects of adenosine, including the regulation of neurotransmission, cardiovascular function, and immune responses. sigmaaldrich.com By blocking adenosine receptors, xanthines can counteract the inhibitory effects of adenosine, leading to stimulant effects, bronchodilation, and other physiological responses. wikipedia.orgresearchgate.netwindows.net Different this compound analogues show varying potency at different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). windows.net For example, studies have shown that while theophylline and caffeine are nearly equipotent antagonists at both A₁ and A₂ adenosine receptors, certain 8-phenyl substituents on the this compound scaffold can significantly increase antagonist potency, and some derivatives exhibit selectivity for specific subtypes, such as A₁ or A₂A receptors. sigmaaldrich.comwindows.net

Phosphodiesterase Inhibition

Another significant mechanism of action for this compound derivatives is the inhibition of phosphodiesterase (PDE) enzymes. wikipedia.orgresearchgate.nettandfonline.com PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in numerous cellular signaling pathways. nih.gov By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. wikipedia.org This increase in cyclic nucleotide levels can mediate various effects, including smooth muscle relaxation (such as bronchodilation), inhibition of inflammatory mediator synthesis, and altered cardiac function. wikipedia.orgopentextbc.capatsnap.comnih.gov While many xanthines can inhibit PDEs, their potency varies, and their effects are often attributed to a combination of PDE inhibition and adenosine receptor antagonism. tandfonline.com

Modulation of Reactive Oxygen Species (ROS) Production

This compound oxidoreductase (XOR), an enzyme involved in purine (B94841) catabolism, catalyzes the oxidation of hypothis compound (B114508) to this compound and then to uric acid. nih.gov This process can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻). nih.govmdpi.com While XOR-derived ROS can play physiological roles in cellular signaling and host defense, excessive production can contribute to oxidative stress and cellular damage. nih.govmdpi.com Research indicates that XOR activity and its products may be relevant to the balance between ROS production and scavenging. mdpi.com

Influence on Cellular Processes

The modulation of adenosine receptors and phosphodiesterase enzymes by this compound derivatives has downstream effects on various cellular processes.

This compound derivatives, including theophylline and pentoxifylline (B538998), have demonstrated anti-inflammatory effects. wikipedia.orgnih.govresearchgate.net These actions are thought to be mediated, in part, by their ability to inhibit PDE enzymes, which leads to increased intracellular cAMP levels. wikipedia.orgnih.govpatsnap.com Elevated cAMP can suppress the synthesis of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, and reduce the activation of inflammatory cells. wikipedia.orgnih.govresearchgate.net Theophylline, for instance, has been shown to inhibit cytokine synthesis and release, and accelerate granulocyte apoptosis, contributing to its immunomodulatory actions. researchgate.netnih.gov

Some this compound derivatives have been reported to possess anti-oxidant properties. wikipedia.orgnih.govresearchgate.net These effects may be related to their ability to scavenge free radicals or modulate the activity of enzymes involved in oxidative stress. researchgate.net Research suggests that certain this compound derivatives can reduce markers of oxidative stress and increase the activity of antioxidant enzymes. researchgate.netresearchgate.net this compound itself has shown neuroprotective effects and can alleviate neuronal oxidative stress in certain conditions. researchgate.net

Central Nervous System Modulation (e.g., Psychostimulant Effects, Anti-depressant)

This compound derivatives are known for their modulatory effects on the central nervous system (CNS), including psychostimulant and potential antidepressant actions. These effects are largely attributed to their ability to block the actions of adenosine. wikipedia.orgresearchgate.net Adenosine is an inhibitory neurotransmitter that promotes relaxation, sedation, and decreased neuronal activity. By antagonizing adenosine receptors, particularly A1 and A2A subtypes, xanthines counteract these inhibitory effects, leading to increased alertness, reduced fatigue, and enhanced cognitive function. researchgate.netnih.govnih.gov

Research in nonhuman primates has characterized the behavioral stimulant effects of xanthines, suggesting these are primarily mediated by adenosine antagonism. researchgate.netnih.gov Studies have also investigated the chronic effects of xanthines like caffeine, theophylline, and parathis compound (B195701) on central receptor levels in mice. Chronic ingestion of caffeine, theophylline, and parathis compound led to significant increases in the levels of various receptors in cerebral cortical membranes, including A1-adenosine, nicotinic, muscarinic, serotonergic, and GABAA receptors, as well as L-type calcium channels. nih.gov Theobromine (B1682246), a weaker adenosine antagonist, and 1-isobutyl-3-methylthis compound (IBMX), a potent adenosine antagonist and PDE inhibitor, primarily increased A1-adenosine receptor levels. nih.gov These findings suggest that effective blockade of both A1 and A2A-adenosine receptors may be necessary for the full spectrum of biochemical changes observed with chronic this compound ingestion. nih.gov

Some this compound derivatives, like proxyphylline, exhibit milder CNS stimulant properties compared to caffeine or theophylline, which can contribute to improved respiratory drive. patsnap.com

Bronchodilatory and Smooth Muscle Relaxing Effects

A significant pharmacological effect of this compound derivatives is their ability to induce bronchodilation and smooth muscle relaxation, making them useful in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). rxlist.compatsnap.com This effect is primarily mediated through the inhibition of phosphodiesterase enzymes, which leads to increased intracellular levels of cAMP and cGMP in bronchial smooth muscle cells. rxlist.comnih.govpatsnap.com Elevated levels of these cyclic nucleotides promote the relaxation of smooth muscles, thus widening the airways and reducing airway resistance. rxlist.compatsnap.com

Studies have investigated the structure-activity relationships of alkyl substitutions on the this compound skeleton and their effects on bronchodilation. In guinea pigs, relaxant actions in the tracheal muscle were increased with the alkyl chain length at the 1- and 3-positions of the this compound skeleton, but decreased by alkylation at the 7-position. nih.gov There were good correlations between smooth muscle relaxant action and cyclic AMP-PDE inhibitory activity, as well as affinity for adenosine (A1) receptors, suggesting both mechanisms are important for the bronchodilatory effects of alkylxanthines. nih.gov For instance, 1-butyl-3-propylthis compound and its 7-methylated derivative showed high bronchoselectivity in in vitro and in vivo experiments compared to theophylline and enprofylline. nih.gov

While PDE inhibition and adenosine antagonism are considered primary mechanisms, the exact mechanism by which xanthines produce bronchodilation is still being clarified. healthengine.com.auijpronline.com Some research suggests that the mechanism involves inhibition of cyclic GMP PDE in addition to cyclic AMP PDE. nih.gov

A this compound derivative, KMUP-1, has been shown to inhibit hypoxia-induced TRPC1 expression and store-operated Ca2+ entry in pulmonary arterial smooth muscle cells, suggesting a potential mechanism for its effects on pulmonary arterial hypertension. mdpi.com KMUP-1's effects on TRPC1 may involve activating the cGMP/PKG and cAMP/PKA pathways and inhibiting the PKC pathway. mdpi.com

Diuretic and Natriuretic Effects

This compound derivatives, including theophylline, caffeine, parathis compound, and theobromine, exhibit diuretic and natriuretic effects, increasing urine production and sodium excretion. patsnap.comijpronline.comtaylorandfrancis.com Historically, natural this compound derivatives were used to stimulate urine production. ijpronline.com

The precise mechanism underlying the diuretic effect of this compound derivatives is not fully understood, but it is believed to involve renal vascular vasodilation through adenosine receptor blockade and inhibition of cyclic nucleotide phosphodiesterase activity. ijpronline.comnih.gov At low doses, this compound derivatives like theophylline can cause adenosine receptor antagonism, inhibiting adenosine's vasoconstriction of afferent arterioles, which increases renal blood flow and glomerular filtration rate. nih.gov At higher doses, inhibition of type IV phosphodiesterase increases cyclic AMP levels, potentially impacting proximal tubular reabsorption and increasing urinary excretion of sodium. nih.gov

The diuretic efficacy of natural this compound derivatives has been reported in the order of theophylline > caffeine > parathis compound > theobromine. ijpronline.com Quantum pharmacological studies suggest that specific positions on the this compound molecule, particularly N3 and R2, may play an important role in the mechanism of diuresis, potentially involving electron transfer to receptor active centers. semanticscholar.org

Modulatory Actions on Leukocyte Survival and Function

This compound derivatives have been reported to have modulatory actions on leukocyte survival and function. Phosphodiesterase inhibitors, which include xanthines, raise intracellular cAMP, activate PKA, inhibit TNF-α synthesis, and leukotriene, and reduce inflammation and innate immunity. wikipedia.org The cytocidal potential of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can be influenced by this compound oxidoreductase activity, is functional to the bactericidal capacity of leukocytes during acute inflammation. researchgate.net High this compound oxidase activity has been observed in concomitance with the transformation of macrophages into foam cells. mdpi.com

Influence on Histone Deacetylase (HDAC) Activity

Some research suggests that this compound derivatives may influence Histone Deacetylase (HDAC) activity. While direct evidence of this compound influencing HDAC activity was not prominently found in the search results, the broader context of PDE inhibition and its downstream effects on cellular signaling pathways, which can intersect with epigenetic regulation, suggests a potential indirect influence. However, further direct evidence is needed to establish a clear link between this compound and HDAC activity.

Interaction with PI3K/AKT Signaling Pathway and c-MYC Regulation

This compound has been shown to interact with the PI3K/AKT signaling pathway and influence c-MYC regulation. Research indicates that this compound negatively regulates c-MYC through the PI3K/AKT signaling pathway. researchgate.netnih.govresearchgate.net In breast cancer cells, this compound treatment induced a decrease in c-MYC expression, leading to significant inhibition of cell proliferation, invasion, and migration. researchgate.netnih.govresearchgate.net Mechanistic investigations revealed that these effects were mediated by the suppression of the PI3K/AKT signaling pathway. researchgate.netnih.govresearchgate.net This suggests that this compound holds potential for breast cancer treatment by targeting c-MYC via this pathway. researchgate.netnih.gov

Furthermore, xanthines like caffeine and theophylline have been shown to strongly inhibit the activation of AKT and mTORC1, and this inhibition mimicked the effect of xanthines on accelerating the lysosomal degradation of ABCG2 protein in drug-resistant cells. aacrjournals.org This indicates that the PI3K/AKT/mTORC1 signaling pathway is involved in mediating the effect of xanthines on ABCG2 degradation. aacrjournals.org Intracellular adenosine levels can also influence this this compound-mediated degradation of ABCG2, suggesting a crosstalk between adenosine-mediated intracellular events and the PI3K/AKT pathway in regulating ABCG2 degradation. aacrjournals.org

Impact on Endothelial Function

This compound and its related enzyme, this compound oxidoreductase (XOR), have a significant impact on endothelial function. XOR is involved in the metabolism of purines, converting hypothis compound to this compound and this compound to uric acid, a process that can generate reactive oxygen species (ROS). taylorandfrancis.commdpi.commdpi.com Elevated XOR activity and the resulting production of ROS can contribute to endothelial dysfunction, which is characterized by impaired vasodilation, increased inflammation, and pro-thrombotic effects. researchgate.netmdpi.commdpi.commdpi.com

Studies have shown that XOR activity can cause endothelial dysfunction responsible for reduced nitric oxide production, leading to impaired vasodilation of arterioles. researchgate.net XOR in vascular endothelial cells has been shown to cause vascular endothelial cell injury through ROS production. researchgate.net Circulating plasma XOR can bind to vascular endothelial cells, contributing to ROS generation. researchgate.net

In contrast, administration of XOR inhibitors, which reduce uric acid and ROS production, has been shown to improve vascular endothelial function. researchgate.netresearchgate.netersnet.orgd-nb.info For example, allopurinol (B61711), a this compound oxidase inhibitor, improved endothelial dysfunction in patients with obstructive sleep apnoea. ersnet.orgkarger.com This improvement is thought to be due to the reduction of reactive oxygen species mediated by this compound oxidase, which indirectly increases the bioavailability of endothelium-derived relaxing factors like nitric oxide. ersnet.org

However, the relationship between endothelial function and XOR is complex and not fully elucidated. mdpi.com While some studies show a link between elevated XOR activity and impaired endothelial function, others have not found a direct relationship between systemic endothelial function and XOR activity in certain patient populations. mdpi.com Endogenous XOR may also be necessary for maintaining endothelial cell survival. nih.govresearchgate.net

The impact of this compound oxidase inhibitors on endothelial function and cardiovascular outcomes is an active area of research, with some studies suggesting potential benefits in reducing cardiovascular events, particularly with purine-like inhibitors like allopurinol. d-nb.info

Table 1: Summary of Biological and Pharmacological Effects of this compound and Derivatives

EffectPrimary Mechanism(s)Key Findings
Central Nervous System ModulationAdenosine receptor antagonism (A1, A2A), PDE inhibitionIncreased alertness, reduced fatigue, enhanced cognitive function; Changes in receptor levels with chronic use. wikipedia.orgresearchgate.netnih.govnih.gov
Bronchodilatory & Smooth Muscle RelaxationPDE inhibition (increased cAMP, cGMP), Adenosine antagonismRelaxation of bronchial smooth muscle, reduced airway resistance; Structure-activity relationships identified. rxlist.comnih.govpatsnap.comnih.gov
Diuretic and Natriuretic EffectsAdenosine receptor blockade, PDE inhibitionIncreased urine production and sodium excretion; Renal vascular vasodilation. ijpronline.comtaylorandfrancis.comnih.govsemanticscholar.org
Leukocyte Survival and FunctionPDE inhibition (effects on cAMP, TNF-α, leukotrienes)Modulation of inflammation and innate immunity; Influence on bactericidal capacity and macrophage transformation. wikipedia.orgresearchgate.netmdpi.com
Influence on HDAC ActivityIndirect effects via signaling pathways (potential)Further direct evidence needed.
PI3K/AKT Signaling & c-MYC RegulationSuppression of PI3K/AKT pathwayNegative regulation of c-MYC; Inhibition of cancer cell proliferation, invasion, migration; Influence on ABCG2 degradation. researchgate.netnih.govresearchgate.netaacrjournals.org
Impact on Endothelial FunctionXOR activity, ROS production, NO bioavailabilityImpaired vasodilation, increased oxidative stress; Improvement with XOR inhibitors; Complex role of endogenous vs. exogenous XOR. researchgate.netmdpi.commdpi.commdpi.comresearchgate.netersnet.orgd-nb.infokarger.commdpi.comnih.govresearchgate.net

Therapeutic Applications of this compound Derivatives

The diverse pharmacological activities of this compound derivatives have led to their investigation and use in the management of a variety of diseases.

Respiratory Disorders (e.g., Asthma, Chronic Obstructive Pulmonary Disease (COPD))

This compound derivatives, such as theophylline and aminophylline, have a long history of use in the treatment of respiratory conditions like asthma and COPD. clinicalgate.comwikipedia.org They are known for their bronchodilatory effects, which help to open airways and improve breathing. clinicalgate.com Theophylline, also known as 1,3-dimethylthis compound, is a drug that inhibits phosphodiesterase and blocks adenosine receptors, and is used to treat COPD and asthma. wikipedia.org Aminophylline, a mixture of theophylline and ethylenediamine, is also indicated for the treatment of lung diseases such as asthma, chronic bronchitis, and COPD. nih.gov While their exact mechanism of action in these conditions is not fully elucidated and their use has shifted with the advent of newer medications, they are still considered in certain clinical scenarios. clinicalgate.com Research indicates that theophylline may also possess anti-inflammatory and immunomodulatory effects that contribute to its clinical effectiveness in controlling airway inflammation. researchgate.net Studies have shown that theophylline can inhibit the late asthmatic reaction following allergen challenge, even at low plasma concentrations. researchgate.net

Cardiovascular Conditions (e.g., Hypertension, Heart Failure)

This compound derivatives have also been explored for their potential in treating cardiovascular conditions. Pentoxifylline, a this compound derivative, has vasodilatory properties and has been used in the treatment of intermittent claudication, a condition related to peripheral artery disease. wikipedia.orgaditum.org It is thought to decrease blood viscosity, increase leukocyte deformability and erythrocyte flexibility, and decrease neutrophil adhesion/activation, thereby improving microcirculation and peripheral tissue oxygenation. mims.com

Research has also investigated the role of this compound oxidoreductase (XOR), an enzyme involved in this compound metabolism, in cardiovascular disease (CVD). Excessive XOR activity is believed to promote inflammatory responses and atherosclerotic plaque formation, which are major cardiovascular risk factors. nih.govresearchgate.net While the role of XOR in CVD is controversial due to its generation of reactive oxygen species (ROS) and uric acid, products linked to disease progression, there is data suggesting positive effects of XOR-driven NO2− bioactivation in restoring ·NO levels in pathological settings characterized by endothelial dysfunction, including models simulating heart failure and hypertension. mdpi.com Experimental and clinical studies have suggested that the addition of pentoxifylline to traditional therapies for various cardiac disorders and hypertensive conditions can be beneficial. aditum.org

Neurological Disorders (e.g., Parkinson's Disease, Alzheimer's Disease)

Methylxanthines, including caffeine, theophylline, and theobromine, have been studied for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease (AD). nih.gov this compound itself shows a neuroprotective effect and alleviates neuronal oxidative stress in AD and Parkinson's disease. researchgate.net Methylxanthines are known to affect several pathways associated with neurodegenerative diseases via different pleiotropic mechanisms, and due to their moderate side effects, their intake has been suggested as an interesting approach in dealing with neurodegeneration. nih.gov Known molecular mechanisms include adenosine receptor antagonism, phosphodiesterase inhibition, effects on the cholinergic system, wnt signaling, histone deacetylase activation, and gene regulation. nih.gov

Studies have explored multitarget drugs based on a hybrid dopamine–this compound core as potential candidates for treating neurodegenerative diseases. mdpi.com These compounds have shown promising antioxidant properties in vitro and protective effects against oxidative stress in neuroblastoma cells. mdpi.com Propentofylline, a synthetic methylated this compound, has been found to be an effective inhibitor of several phosphodiesterase isoforms, particularly phosphodiesterase 2 and 4, suggesting a potential role in the prevention or treatment of AD. nih.gov

Anti-cancer Research

This compound derivatives have been identified as intriguing molecules with diverse antimutagenic capabilities against a variety of cancer disorders in the arena of anticancer drug research. ekb.egekb.eg They are known to act as non-selective and multitargeting agents of several cellular proteins. ekb.eg Natural this compound analogues have been reported to inhibit adenosine and phosphodiesterase subfamilies. ekb.eg The effect toward several biochemical and signal transduction changes has been studied to observe the efficiency of this compound derivatives as anticancer agents and/or adjuvants. ekb.eg

Several this compound-based compounds have been synthesized and introduced to obtain more selective and potent agents, which are demonstrated as research tools and possible therapeutic agents. ekb.eg Research has explored the potential of this compound derivatives against various malignancies, including leukemia, melanoma, colon, CNS, ovarian, renal, prostate, non-small cell lung carcinoma, and breast cancers. ekb.eg For instance, a derivative of 1,3-diethylthis compound (B3062954) with a thiazole (B1198619) structure displayed strong anti-proliferative activity against lung cancer (A549), breast cancer (MCF7), and glioblastoma cancer cell lines (LN229 and U87). dergipark.org.trdergipark.org.tr

Anti-diabetic Research

This compound derivatives have shown promise in anti-diabetic research, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a significant role in glucose metabolism. jst.go.jpias.ac.in Inhibition of DPP-4 has proven to be an effective treatment for improving glycemic control in type 2 diabetic patients. jst.go.jp Linagliptin, a marketed DPP-4 inhibitor, has a this compound scaffold and has been shown to be a highly potent and selective inhibitor of this enzyme. jst.go.jpias.ac.inmdpi.com

New this compound derivatives with a thiazolidine-4-one scaffold have been synthesized and evaluated as potential multitarget antidiabetic drugs, showing hypoglycemic and antioxidant effects in in vivo studies using a streptozotocin-induced diabetes model. simulations-plus.com These compounds demonstrated appreciable hypoglycemic effects, with values for postprandial glycemia and glycated hemoglobin similar to a reference drug. simulations-plus.com

Renal Disease Treatment

This compound oxidoreductase (XOR) plays a significant role in the purine metabolism pathway, catalyzing the conversion of hypothis compound to this compound and then this compound to uric acid. spandidos-publications.com Elevated levels of uric acid (hyperuricemia) are frequently observed in patients with chronic kidney disease (CKD), and there is substantial evidence suggesting uric acid as a potential therapeutic target for slowing CKD progression. nih.gov

This compound oxidase inhibitors (XOIs), which block the activity of XOR, are the primary treatment for hyperuricemia. spandidos-publications.comnih.gov Commonly prescribed XOIs include allopurinol and febuxostat (B1672324). nih.govfrontiersin.org These inhibitors reduce the production of uric acid, thereby lowering serum uric acid levels. spandidos-publications.com

Beyond their uric acid-lowering effects, XOIs may also offer direct benefits to the kidney. Research indicates that XOI administration can ameliorate renal damage by reducing inflammation and oxidative stress, and preventing glomerular hypertension, afferent arteriolar thickening, and ischemic renal histological changes. nih.gov

Clinical studies have investigated the impact of XOIs on renal outcomes in patients with CKD. A systematic review and meta-analysis of randomized controlled trials (RCTs) found that XOI treatment significantly reduced the risk of progression to End-Stage Kidney Disease (ESKD) compared to control groups. nih.gov The analysis also indicated improvement in estimated glomerular filtration rate (eGFR) in studies with longer follow-up periods and high methodological quality. nih.gov However, no definitive effects were consistently observed on serum creatinine, proteinuria, and albuminuria in this analysis. nih.gov

Newer XOIs, such as febuxostat and topiroxostat (B1683209), are considered to have potentially more powerful renoprotective effects than allopurinol. nih.gov Studies have suggested that these inhibitors may delay the progression of renal dysfunction in patients with kidney disease. japi.org For instance, topiroxostat has demonstrated effectiveness in reducing serum uric acid levels and preventing a decline in renal function in patients with hyperuricemia and diabetic nephropathy. japi.orgmdpi.com

While the primary benefit of XOIs in renal disease is linked to reducing uric acid, their direct effects on oxidative stress and inflammation pathways mediated by XOR are also considered crucial in renal protection. nih.gov

Data from a systematic review and meta-analysis on the effects of XOIs in CKD patients:

OutcomeNumber of StudiesNumber of PatientsEffect Measure (95% CI)Significance
Progression to ESKD3204RR = 0.42 (0.22, 0.80)Significant
Improvement in eGFR (>3 months follow-up)4357Mean Difference = 6.82 mL/min/1.73 m² (3.50, 10.15)Significant
Improvement in eGFR (blind design)3400Mean Difference = 2.61 mL/min/1.73 m² (0.23, 4.99)Significant
Changes in Serum CreatinineNot specifiedNot specifiedNo definite effectsNot significant
Changes in ProteinuriaNot specifiedNot specifiedNo definite effectsNot significant
Changes in AlbuminuriaNot specifiedNot specifiedNo definite effectsNot significant

Note: This table summarizes findings from a meta-analysis and specific data points might originate from pooled results of multiple studies. nih.gov

Genetic factors linked to the over-expression of this compound oxidase are also being investigated for their role in various kidney diseases, including CKD, diabetic kidney disease, and polycystic kidney disease, further supporting the therapeutic potential of inhibiting XO activity. xortx.com

Wound Healing Modulation

This compound oxidoreductase (XOR), the enzyme responsible for the oxidation of this compound, has also been implicated in the process of wound healing. nih.govnih.gov XOR is a source of reactive oxygen species (ROS) and nitric oxide (NO), both of which are crucial for normal wound repair. nih.govmdpi.com

In chronic wounds, XOR expression and activity have been found to be upregulated. nih.govresearchgate.net This elevated activity can lead to the overproduction of ROS, contributing to oxidative stress and potentiating inflammation in the wound environment, which can delay wound closure. nih.govmdpi.com Studies have revealed elevated levels of purine catabolites, including uric acid, in wound fluid from patients with chronic venous leg ulcers, with higher concentrations correlating with increased wound severity. researchgate.net this compound oxidoreductase is also present at elevated levels in such wound fluid. researchgate.net

The detrimental role of elevated XOR activity in impaired healing suggests that targeting this enzyme could be a therapeutic strategy for chronic wounds. nih.gov Inhibition of XOR has been shown in diabetic wound models to reduce the expression and activity of the enzyme, leading to a significant decrease in ROS levels and improved wound healing. nih.gov

Research using murine excisional wound models has provided insights into the role of XOR in normal wound healing. Inhibiting XOR activity with agents like tungsten significantly delayed wound closure and reduced ROS production, angiogenesis, and keratinocyte proliferation. nih.govnih.gov Local inhibition of XOR with topical allopurinol also significantly delayed wound healing. nih.govnih.gov Conversely, topical application of hydrogen peroxide, a product of XOR activity, was able to restore wound healing in mice where XOR was inhibited. nih.govnih.gov These findings suggest that XOR contributes to normal wound healing, partly through the production of ROS. nih.govnih.gov

In vitro studies have further demonstrated that both nitrite (B80452) and hydrogen peroxide can stimulate the proliferation of keratinocyte and endothelial cells and promote endothelial cell migration, processes essential for wound repair. nih.govnih.gov

While XOR activity appears necessary for normal wound healing, its excessive activity in chronic wounds contributes to pathology. nih.govresearchgate.net Therefore, modulating XOR activity, rather than complete inhibition, or specifically targeting the downstream effects of its products, may be key in treating chronic, non-healing wounds.

Certain this compound derivatives have also been explored for their potential in skin applications. For instance, topical application of plant extracts containing this compound derivatives, including theobromine, has shown potential in preventing UV-induced wrinkle formation in hairless mice, suggesting a protective effect against photodamage and a role in modulating the dermal response. researchgate.net This effect was suggested to be related to the prevention of neutrophil infiltration. researchgate.net

Interactive Data Table: Effects of XOR Inhibition on Wound Healing in Murine Model

InterventionXOR ActivityWound ClosureROS ProductionAngiogenesisKeratinocyte Proliferation
Dietary TungstenSignificantly InhibitedSignificantly DelayedReducedReducedReduced
Topical AllopurinolSignificantly ReducedSignificantly DelayedNot specifiedNot specifiedNot specified
Topical Hydrogen PeroxideN/ARestored (in tungsten-fed mice)N/AN/AN/A

Pathophysiological Implications of Xanthine Metabolism Dysregulation

Disorders of Purine (B94841) Metabolism Involving Xanthine (B1682287)

Disruptions in the intricate process of purine metabolism can directly impact this compound levels and contribute to specific disease states.

Hyperuricemia and Gout

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a metabolic disease often caused by increased uric acid formation or reduced excretion nih.gov. While uric acid is the end product of this compound metabolism, the enzyme XOR plays a critical role in its production nih.govnih.gov. Increased XOR activity can lead to increased uric acid production, contributing to hyperuricemia nih.gov. Hyperuricemia is the major etiologic factor for gout, an inflammatory condition characterized by the deposition of monosodium urate crystals in joints nih.govresearchgate.netmedscimonit.com. Studies have demonstrated a close relationship between hyperuricemia and the generation of reactive oxygen species (ROS), with XOR contributing to ROS production during the oxidation of hypothis compound (B114508) to this compound and this compound to uric acid nih.govnih.gov.

Hereditary Xanthinuria (this compound Oxidase Deficiency)

Hereditary xanthinuria is a rare autosomal recessive disorder characterized by a deficiency of this compound oxidoreductase (XOR) orpha.netpanafrican-med-journal.com. This deficiency impairs the conversion of hypothis compound and this compound to uric acid, leading to very low levels of uric acid in the blood and urine and significantly elevated concentrations of this compound and, to a lesser extent, hypothis compound in urine and plasma orpha.netpanafrican-med-journal.comnih.gov. Classical hereditary xanthinuria is categorized into Type I and Type II. Type I is due to mutations in the XDH gene, causing a simple deficiency of this compound dehydrogenase/oxidase orpha.netjurolsurgery.org. Type II results from a combined deficiency of this compound dehydrogenase and aldehyde oxidase, caused by mutations in the MOCOS gene, which is involved in molybdenum cofactor synthesis essential for both enzymes orpha.netjurolsurgery.org. A third clinical type is associated with molybdenum cofactor deficiency, affecting XOR, aldehyde oxidase, and sulfite (B76179) oxidase jurolsurgery.org. Approximately 50% of individuals with classical hereditary xanthinuria may present with symptoms related to the accumulation of this compound, particularly in the urinary tract orpha.netnih.gov.

Role in Kidney Stone Formation

This compound's low solubility in urine, particularly at acidic pH, makes its accumulation a significant risk factor for kidney stone formation jurolsurgery.orgrhodosurology.gr. This compound stones are a rare type of urinary stone, primarily associated with hereditary xanthinuria due to the elevated urinary this compound excretion jurolsurgery.orgnih.govrhodosurology.gr. In individuals with xanthinuria, the high concentration of this compound in urine can lead to the precipitation and formation of this compound calculi orpha.netrhodosurology.gr. These stones are often radiolucent, making them difficult to detect on plain radiographs jurolsurgery.org. While hereditary xanthinuria is a primary cause, other factors like low urine pH and dehydration can exacerbate this compound stone formation rhodosurology.gr.

This compound Oxidoreductase Activity in Disease Etiology

Beyond its direct role in purine metabolism disorders, the activity of this compound oxidoreductase itself is increasingly recognized for its contribution to the etiology of various diseases, largely through the generation of reactive species.

Association with Oxidative Stress and Inflammation

This compound oxidoreductase (XOR), particularly its oxidase form (XO), is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide nih.govmdpi.comajol.info. Excessive XOR activity contributes to oxidative stress, an imbalance between free radicals and antioxidants, which can lead to cellular damage and is implicated in the pathogenesis of numerous diseases nih.govmdpi.com. XOR-derived ROS can activate inflammatory responses and amplify tissue damage mdpi.comunibo.it. Studies highlight the close connections linking oxidative stress and inflammation to various conditions, including cardiovascular diseases mdpi.comunibo.it. XOR products are reported to favor inflammatory responses unibo.it.

Role in Metabolic Disorders (Obesity, Dyslipidemia, Insulin (B600854) Resistance)

Elevated this compound oxidoreductase activity has been associated with several components of metabolic syndrome, including obesity, dyslipidemia, and insulin resistance physiology.orgunibo.itnih.govscienceopen.com. Research suggests that XOR could contribute to the pathogenesis of metabolic syndrome through the oxidative stress and inflammatory responses induced by its products, including ROS and uric acid nih.govscienceopen.com. Studies have shown that plasma XOR activity is independently associated with obesity, dyslipidemia, and insulin resistance, suggesting its potential as a metabolic biomarker physiology.orgnih.gov. While hyperuricemia is often present in metabolic disorders and linked to XOR activity, some studies in animal models suggest that while hepatocyte XOR activity is crucial for systemic uric acid homeostasis, preventing hyperuricemia alone might not improve obesity-associated insulin resistance and dyslipidemia, indicating a complex interplay of factors nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound1188
Hypothis compound790
Uric Acid1175

Data Tables

Based on the provided search results, specific quantitative data suitable for interactive tables is limited. However, the qualitative associations and findings can be summarized in a structured format.

Table 1: Association of Elevated Plasma XOR Activity with Metabolic Risk Factors

Metabolic Risk FactorAssociation with Elevated Plasma XOR ActivitySource Indices
ObesityIndependently associated physiology.orgunibo.itnih.gov
DyslipidemiaIndependently associated physiology.orgunibo.itnih.gov
Insulin ResistanceIndependently associated physiology.orgunibo.itnih.gov
HyperuricemiaIndependently associated physiology.orgnih.gov
Liver DysfunctionIndependently associated physiology.orgnih.gov
SmokingIndependently associated physiology.orgunibo.itnih.gov

Table 2: Characteristics of Hereditary Xanthinuria

FeatureDescriptionSource Indices
Underlying CauseInherited deficiency of this compound Oxidoreductase (XOR) orpha.netpanafrican-med-journal.comjurolsurgery.org
Biochemical HallmarksVery low/undetectable serum and urinary uric acid; high urinary and plasma this compound and hypothis compound orpha.netpanafrican-med-journal.comnih.gov
TypesType I (XDH deficiency), Type II (XDH and Aldehyde Oxidase deficiency), Molybdenum Cofactor Deficiency related orpha.netjurolsurgery.org
Clinical ManifestationsOften asymptomatic; ~50% present with urinary tract symptoms (stones, hematuria, renal colic) orpha.netnih.gov
Associated ComplicationsKidney stone formation (this compound urolithiasis), potential for renal failure, rarely arthropathy, myopathy orpha.netnih.govjurolsurgery.orgnih.gov
Stone CharacteristicsRadiolucent, brownish color, may contain hypothis compound jurolsurgery.org

Cardiovascular Disease Pathogenesis

Dysregulated this compound metabolism, particularly increased XOR activity, is linked to the pathogenesis of cardiovascular disease (CVD). physiology.orgmdpi.com XOR is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide, which contribute to oxidative stress and tissue injury. physiology.orgmdpi.com Elevated plasma XOR activity is associated with metabolic disorders that are risk factors for atherosclerosis, such as obesity, smoking, hyperuricemia, dyslipidemia, and insulin resistance. physiology.org

XOR activity in endothelial cells, along with NAD(P)H oxidase and nitric oxide (NO) synthase, plays a role in inflammatory signaling, NO production regulation, and vascular function. researchgate.net The oxidative stress generated by these enzymes can induce endothelial dysfunction, a key factor in the development of atherosclerosis, CVD, and metabolic syndrome. researchgate.netahajournals.org Uric acid, a product of this compound metabolism catalyzed by XOR, can have both protective and detrimental roles in vascular alterations. researchgate.net Uric acid-derived free radicals may impair vasodilation by upregulating the renin/angiotensin pathway and decreasing NO availability. researchgate.net They can also activate smooth muscle cells, inducing migration, proliferation, and production of monocyte chemotactic protein-1 (MCP-1). researchgate.net

Increased endothelium-associated XOR activity contributes to vascular oxidative stress and inflammatory responses related to conditions like smoke damage, hypertension, diabetes, and hypercholesterolemia. researchgate.net Studies have shown that XOR inhibition can attenuate dysfunction in endothelial dysfunction, hypertension, and heart failure. nih.gov Elevated plasma XOR activity is increasingly supported as a contributor to atherosclerosis development and plays an important role in CVD pathogenesis. mdpi.com

Liver Dysfunction

Plasma XOR activity is associated with liver dysfunction. physiology.org Hepatic XOR plays a significant role in the progression of metabolic-associated fatty liver disease (MAFLD). mdpi.com Western diets can promote insulin resistance, which drives the pathogenesis of MAFLD and metabolic-associated steatohepatitis (MASH). mdpi.com In mouse models, XOR inhibition has been shown to attenuate insulin resistance and mitigate the progression of MASH. mdpi.com

This compound oxidase is proposed as a link between hyperuricemia and MAFLD. researchgate.net this compound is a product of fructose (B13574) metabolism in the liver, and excessive fructose intake has been linked to MAFLD. researchgate.net MAFLD is speculated to cause hyperuricemia by inducing the expression of hepatic this compound oxidase without changing uricase expression. researchgate.net Elevated uric acid levels are associated with increased triglyceride content in the liver and increased hepatic fatty acid synthesis, as well as inducing inflammation via nuclear factor-KB. researchgate.net Studies indicate that XOR expression and activity are significantly increased in cellular and mouse models of non-alcoholic fatty liver disease (NAFLD), leading to elevated serum uric acid levels. frontiersin.org

Metabolomic studies in alcoholic liver disease (ALD) have shown dysregulation in various metabolic pathways, including caffeine (B1668208) metabolism, where metabolites like 1-methylthis compound (B19228) and parathis compound (B195701) are observed. xiahepublishing.com

Tumor Lysis Syndrome

Tumor lysis syndrome (TLS) is a condition caused by the rapid breakdown of tumor cells, leading to the release of intracellular contents, including nucleic acids, into the bloodstream. nih.govallenpress.com The metabolism of these nucleic acids, specifically adenine (B156593) and guanine (B1146940), leads to the production of hypothis compound and this compound. nih.gov this compound is then metabolized into uric acid by this compound oxidase. nih.gov When the accumulation of these purine metabolites, including this compound and uric acid, is more rapid than the kidneys can excrete them, TLS develops. christimres.com

Hyperuricemia is a characteristic finding in TLS, resulting from the excessive production of uric acid. nih.govallenpress.com Uric acid is poorly soluble and can precipitate in the renal tubules, leading to obstructive uropathy and acute kidney injury. nih.govallenpress.com While uric acid precipitation is a major concern, this compound also has limited solubility and can crystallize in renal tubules, aggravating obstructive uropathy associated with TLS. nih.govallenpress.comemcrit.org This is particularly relevant when allopurinol (B61711), a this compound oxidase inhibitor, is used to reduce uric acid production, as it can lead to the accumulation of this compound and hypothis compound. allenpress.comemcrit.org Although hypothis compound is more soluble than this compound, this compound is less soluble than uric acid, and its accumulation can lead to precipitation. allenpress.com The deposition of this compound crystals in the distal kidney tubules is a histopathological characteristic of TLS. nih.gov

Kidney Development and Disease Susceptibility

This compound oxidoreductase (XOR) plays a role in kidney development and is implicated in kidney disease susceptibility. dntb.gov.uaresearchgate.net Dysregulation of XOR activity has been linked to the pathogenesis and progression of chronic kidney disease (CKD). nih.gov

Mutations in the XDH gene, which encodes XOR, can result in xanthinuria, a rare genetic disorder characterized by diminished serum uric acid levels and the accumulation of this compound in blood and urine. mdpi.comnih.gov This accumulation can lead to this compound urolithiasis (kidney stones) and subsequent renal failure. mdpi.comnih.gov While hyperuricemia is a known risk factor for CKD, low levels of uric acid (hypouricemia) can also lead to renal damage due to the accumulation of purines and an imbalance of the redox state. nih.govnih.gov

Studies in rat models with genetic ablation of the Xdh gene have shown that the absence of XOR leads to severe kidney injury, including interstitial fibrosis, glomerular damage, and crystal formation, as well as functional decline. nih.gov This is attributed to the accumulation of purine metabolites in the kidney and increased oxidative stress. nih.gov Furthermore, research suggests that the lack of XDH affects kidney development, likely through the dysregulation of epidermal growth factor and its downstream STAT3 signaling, indicating that XDH is essential for kidney maturation. dntb.gov.uaresearchgate.net

Genetic factors also contribute to kidney disease susceptibility related to this compound metabolism. Expression quantitative trait loci (QTLs) in the regulatory region of the Xor gene have been associated with diabetes-induced podocyte loss, linking genetic predisposition in XOR regulation to diabetic kidney disease. researchgate.net

Advanced Methodologies and Research Approaches for Xanthine Analysis

Analytical Techniques for Xanthine (B1682287) and Its Derivatives

The quantification of this compound and its related compounds, such as hypothis compound (B114508), theophylline (B1681296), and caffeine (B1668208), is essential for monitoring metabolic pathways, assessing food freshness, and in pharmacokinetic studies. nih.govsielc.com While traditional methods provide a solid foundation, modern analytical chemistry continues to evolve, offering more rapid, sensitive, and specific tools for this compound determination. researchgate.net The choice of technique often depends on the complexity of the sample matrix, the required level of sensitivity, and the specific this compound derivative being analyzed. tandfonline.com

Spectrophotometric methods, particularly UV-Visible spectrophotometry, represent a fundamental approach for the quantification of this compound. These methods are based on the principle that molecules absorb light at specific wavelengths. This compound and its derivatives exhibit characteristic absorption maxima in the UV region, which allows for their direct measurement. researchgate.net

One common spectrophotometric assay for this compound oxidase activity involves monitoring the increase in absorbance at around 290 nm to 293 nm, which corresponds to the formation of uric acid from this compound. researchgate.net This enzymatic assay provides an indirect way to determine this compound concentration by measuring the product of its enzymatic conversion. The reaction is highly specific and can be adapted for various biological samples. oup.comnih.gov

Differential spectrophotometry has also been employed to separately determine this compound and hypothis compound in biological fluids like urine and blood plasma. rsc.orgcngb.org This technique utilizes measurements at two different wavelengths (e.g., 280 nm and 292 nm) to differentiate between the two compounds, enhancing the specificity of the assay. rsc.org

Recent advancements have explored the use of nanomaterials to enhance the sensitivity of spectrophotometric methods. For instance, a dual-enzyme cascaded reaction system using Fe3O4@MWCNTs/Hemin nanocomposites with peroxidase-like activity has been developed for the sensitive detection of this compound. researchgate.net

Table 1: Spectrophotometric Methods for this compound Analysis

Method Principle Wavelength (nm) Application Reference
Enzymatic Assay Measurement of uric acid formation ~290-293 This compound oxidase activity, this compound quantification researchgate.net,
Differential Spectrophotometry Measurement at two wavelengths to differentiate this compound and hypothis compound 280 and 292 Separate determination of this compound and hypothis compound in urine and plasma rsc.org
Nanocomposite-based Assay Peroxidase-like activity of nanocomposites in a cascaded enzymatic reaction Not Specified Sensitive detection of this compound researchgate.net

Chromatographic techniques are powerful separation methods that are widely used for the analysis of this compound and its derivatives in complex mixtures. These methods offer high resolution and sensitivity, allowing for the simultaneous determination of multiple analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites. researchgate.nettandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these polar compounds. lcms.cz A typical RP-HPLC method for this compound analysis involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). lcms.cz

The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. By adjusting the mobile phase composition, pH, and flow rate, the separation of various this compound derivatives, including caffeine, theophylline, and theobromine (B1682246), can be optimized. lcms.cz Isocratic elution is often sufficient for the separation of common xanthines, providing a simple and rapid analytical method. lcms.cznih.gov UV detection is typically employed, with the wavelength set around 260-270 nm to monitor the eluting compounds. sielc.com

The versatility of HPLC allows for its application in diverse matrices, from pharmaceutical formulations to biological fluids and food products. tandfonline.comlcms.cz For instance, HPLC methods have been developed for the simultaneous determination of hypothis compound, this compound, uric acid, and allantoin (B1664786) in serum. nih.gov

Table 2: HPLC Parameters for this compound Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Analytes Reference
Purospher® STAR RP-18 endcapped (10 cm x 3.0 mm, 3 µm) [A] 0.1% formic acid in water [B] 0.1% formic acid in methanol (gradient) 0.6 UV, 270 nm This compound, Theobromine, 1,7-Dimethylthis compound, Hypothis compound, Theophylline, 1-Methylthis compound (B19228), 7-Methylthis compound
BIST B+ Water, Acetonitrile (MeCN), and formic acid (isocratic) Not Specified UV, 260 nm Xanthines and Uric Acid sielc.com
ZORBAX StableBond C18 (5 µm, 3.5 µm, 1.8 µm) Not Specified (isocratic) Not Specified Not Specified Theobromine, Theophylline, Caffeine lcms.cz

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and speed. ctlatesting.comtaylorandfrancis.com HPTLC is a planar chromatographic technique where the separation occurs on a high-performance layer of sorbent, typically silica (B1680970) gel, coated on a glass or aluminum plate. iipseries.org

For this compound analysis, HPTLC provides a flexible and cost-effective screening tool. tandfonline.com It allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for high-throughput applications. ctlatesting.com The basic principle involves applying the sample as a narrow band, developing the plate in a sealed chamber with a suitable mobile phase, and then detecting the separated compounds. taylorandfrancis.com Detection can be achieved by observing the plate under UV light or by using a densitometer for quantitative analysis. iipseries.org

HPTLC has been successfully applied to establish a spectrum-effect relationship between the chromatographic fingerprint of plant extracts and their this compound oxidase inhibitory activity. nih.gov This highlights the utility of HPTLC in natural product research for identifying bioactive compounds. nih.gov The technique's advantages include the use of small sample volumes, low solvent consumption, and the ability to analyze complex matrices with minimal sample preparation. iipseries.org

Hyphenated techniques combine the powerful separation capabilities of chromatography with the highly sensitive and selective detection of mass spectrometry. asdlib.orgspringernature.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly valuable tool for the analysis of this compound and its derivatives, offering superior performance compared to conventional HPLC with UV detection. tandfonline.comspectroscopyonline.com

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the analytes are ionized and their mass-to-charge ratios are measured. nih.gov This provides not only quantitative information but also structural information, enabling the unambiguous identification of compounds. asdlib.org LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by performing a second stage of mass analysis on fragmented ions. spectroscopyonline.comnih.gov

LC-MS methods have been developed for the simultaneous quantification of multiple purine (B94841) metabolites, including this compound, hypothis compound, and uric acid, in biological samples like urine. nih.govtandfonline.com These methods are characterized by their high sensitivity, with low limits of detection, and their ability to handle complex biological matrices. tandfonline.comtandfonline.com The use of electrospray ionization (ESI) is common for the analysis of polar compounds like xanthines. spectroscopyonline.com

Table 3: LC-MS Applications in this compound Analysis

Technique Ionization Source Application Analytes Reference
LC-MS/MS Electrospray Ionization (ESI) Simultaneous quantitation in biobanked urine This compound, Hypothis compound, Uric Acid, Allantoin, Creatinine tandfonline.com, nih.gov
LC-MS/MS Electrospray Ionization (ESI) Analysis of methylxanthines and cotinine (B1669453) in human plasma Caffeine, Parathis compound (B195701), Theophylline, Theobromine, Cotinine spectroscopyonline.com
On-Flow LC-MS/MS Not Specified Screening of this compound oxidase inhibitors This compound Oxidase Ligands nih.gov, researchgate.net

Biosensing methods have emerged as a promising alternative to conventional analytical techniques for this compound determination, offering advantages such as simplicity, rapidity, and high sensitivity. nih.govresearchgate.net These devices integrate a biological recognition element, most commonly the enzyme this compound oxidase (XOD), with a transducer to produce a measurable signal proportional to the this compound concentration. nih.gov

The underlying principle of most this compound biosensors is the enzymatic oxidation of this compound by XOD, which produces uric acid and hydrogen peroxide. mdpi.com The biosensor then detects either the consumption of oxygen, the production of hydrogen peroxide, or the formation of uric acid. mdpi.comnih.gov Electrochemical biosensors are the most widely studied type, where the enzymatic reaction leads to a change in current, potential, or impedance that can be measured. mdpi.comsemanticscholar.org

Various materials have been employed to immobilize XOD and enhance the performance of this compound biosensors, including nanomaterials like gold nanoparticles and carbon nanotubes. nih.gov These materials provide a stable microenvironment for the enzyme and facilitate electron transfer, leading to improved sensitivity and stability. nih.gov Amperometric biosensors, which measure the current generated from the oxidation or reduction of an electroactive species, are a common configuration. mdpi.comsemanticscholar.org For example, an amperometric this compound biosensor based on the immobilization of XOD on a nanocomposite mediator film demonstrated a fast response time of approximately 4 seconds. mdpi.com

Table 4: Performance of this compound Biosensors

Biosensor Type Principle Recognition Element Limit of Detection (LOD) Application Reference
Amperometric Electrochemical oxidation of H2O2 and/or uric acid This compound Oxidase (XOD) 1.14 nM Fish freshness analysis nih.gov
Electrochemical Measurement of oxygen consumption This compound Oxidase (XOD) < 5 µmol/L Determination in plasma and urine nih.gov
Amperometric Immobilization of XOD on a nanocomposite mediator film This compound Oxidase (XOD) Not Specified Determination in fish samples mdpi.com

Chromatographic Techniques

Extraction and Quantification Techniques in Biological Matrices

Accurate quantification of this compound and its metabolites in biological matrices such as blood, serum, plasma, and urine is fundamental for pharmacokinetic and metabolic studies. The complexity of these matrices, laden with proteins and other endogenous substances, requires efficient sample preparation techniques to isolate the analytes of interest and minimize interference. biointerfaceresearch.combenthamdirect.com The primary methods employed for this purpose are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPE).

Solid-Phase Extraction is a highly selective and efficient method for sample clean-up and concentration of xanthines from biological fluids. biointerfaceresearch.com This technique relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. The choice of sorbent is critical and depends on the physicochemical properties of the target this compound derivatives.

For the analysis of caffeine and its metabolites, which are methylxanthines, reversed-phase SPE cartridges are commonly used. For instance, Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges have demonstrated high extraction recoveries. asianpubs.org A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the retained xanthines with an appropriate solvent, such as a methanol-acetonitrile mixture. asianpubs.org Nexus SPE cartridges, which possess both hydrophilic and lipophilic properties, have also been successfully used, achieving high recovery rates (84.6% to 103.0%) for various methylxanthines and methyluric acids from blood serum and urine. nih.gov The eluent in this case was a mixture of methanol and acetate (B1210297) buffer. nih.gov

The efficiency of SPE allows for the processing of small sample volumes, such as 40 µL of blood serum or 100 µL of urine, making it a valuable tool in clinical and research settings where sample volume may be limited. nih.gov

Table 1: Examples of Solid-Phase Extraction Parameters for this compound Analysis

Analyte(s)Biological MatrixSPE CartridgeEluentRecovery Rate
Caffeine and metabolitesRat urineOasis HLBMethanol:Acetonitrile (80:20 v/v)Not specified
Caffeine and metabolitesBlood serum, urineNexus SPEMethanol-acetate buffer (pH 3.5) (50:50, v/v)84.6% - 103.0%
Various xanthinesBlood serum, urineMerck RP-181% Hydrochloric acidHigh

Note: This table is based on data from cited research articles and is for illustrative purposes.

Liquid-Liquid Extraction is a classic sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. benthamdirect.com The principle of LLE is the partitioning of the analyte of interest from the aqueous biological matrix into the organic phase, leaving behind water-soluble interferences. benthamdirect.com The choice of the organic solvent is crucial and is determined by the polarity and solubility of the target this compound derivative. Hydrophobic compounds will preferentially partition into a non-polar organic solvent, while hydrophilic compounds will remain in the aqueous phase. benthamdirect.com

The process involves mixing the biological sample with the extraction solvent, allowing the phases to separate, and then collecting the organic layer containing the analyte. benthamdirect.com The analyte can then be recovered by evaporating the solvent. benthamdirect.com LLE is valued for its simplicity and rapidity. benthamdirect.com

Protein Precipitation is a widely used method for the rapid removal of proteins from biological samples, which can otherwise interfere with chromatographic analysis. researchgate.netnih.gov This technique is particularly important when analyzing drugs or their metabolites in plasma or serum. researchgate.net The principle involves adding a precipitating agent to the biological sample, which denatures the proteins, causing them to aggregate and precipitate out of the solution. researchgate.net

Commonly used precipitating agents include organic solvents like acetonitrile and methanol, or acids such as trichloroacetic acid. researchgate.netnih.govresearchgate.net The process typically involves adding the precipitating agent to the sample, vortexing to ensure thorough mixing, and then centrifuging to pellet the precipitated proteins. researchgate.net The resulting supernatant, which contains the analyte of interest, can then be directly injected into an analytical instrument like an HPLC system. researchgate.net

A more modern approach involves the use of filter vials, which combine precipitation and filtration into a single step, providing a cleaner sample for analysis. researchgate.net While effective at removing the bulk of proteins, PPE can sometimes be less selective than SPE and may result in the co-precipitation of analytes or the presence of residual soluble proteins in the supernatant.

Table 2: Comparison of Extraction Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.High selectivity, high recovery, can handle small sample volumes.Can be more time-consuming and costly than other methods.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Simple, rapid.Can be less selective, may require solvent evaporation.
Protein Precipitation (PPE) Denaturation and precipitation of proteins.Rapid, simple, inexpensive.Less selective, potential for analyte co-precipitation.

Molecular Modeling and Computational Approaches for this compound Derivatives

Molecular modeling and computational chemistry have become indispensable tools in the study of this compound derivatives, providing insights into their structure-activity relationships (SAR) and guiding the design of new, more potent, and selective molecules. nih.govnih.gov These in silico methods allow researchers to predict how a molecule will interact with its biological target, such as an enzyme or receptor, before it is synthesized.

One of the most common applications is in the study of this compound oxidase (XO) inhibitors. biointerfaceresearch.comasianpubs.org Molecular docking simulations are used to predict the binding mode and affinity of this compound derivatives within the active site of XO. biointerfaceresearch.comnih.gov These studies have identified key amino acid residues, such as Phe914, Phe1009, Arg880, and Thr1010, that are crucial for the interaction between the inhibitor and the enzyme. biointerfaceresearch.comresearchgate.net The interactions often involve hydrogen bonds and π-π stacking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. benthamdirect.comnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds. benthamdirect.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of the binding over time. nih.gov This can help to refine the understanding of the binding mechanism and the role of specific interactions. These computational approaches have been instrumental in the design and virtual screening of novel this compound derivatives as potential therapeutic agents.

Synthetic and Derivatization Strategies for this compound Scaffold

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be derivatized to interact with a variety of biological targets. asianpubs.org The synthesis and derivatization of the this compound core are therefore of great interest for the development of new drugs.

The classical and most widely used method for the synthesis of the this compound ring system is the Traube synthesis . nih.gov This method typically starts with the condensation of a substituted urea (B33335) with cyanoacetic acid to form a 6-aminouracil (B15529) derivative. biointerfaceresearch.com This intermediate then undergoes nitrosation, followed by reduction to yield a 5,6-diaminouracil (B14702). nih.gov The final step is the cyclization of the imidazole (B134444) ring to form the this compound core. nih.gov

More modern approaches include one-pot syntheses , which offer advantages in terms of efficiency, reduced reaction time, and the use of less toxic reagents. biointerfaceresearch.comnih.gov Microwave-assisted synthesis has also been shown to significantly shorten reaction times for the ring closure step. asianpubs.org

Derivatization of the this compound scaffold can be achieved at several positions, primarily at the N1, N3, N7, and C8 positions, allowing for a high degree of structural diversity.

N-alkylation at the N1 and N3 positions is a common modification that has been shown to influence the affinity and selectivity of this compound derivatives for their targets. nih.gov

Substitution at the C8 position is another key strategy for modulating the pharmacological properties of xanthines. This can be achieved through various reactions, such as the condensation of a 5,6-diaminouracil with aldehydes or carboxylic acids. biointerfaceresearch.comnih.gov The introduction of different functional groups at this position has led to the development of potent and selective inhibitors of various enzymes. nih.gov

Natural xanthines like caffeine, theophylline, and theobromine can also serve as readily available and renewable starting materials for the synthesis of new derivatives, aligning with the principles of sustainable chemistry. benthamdirect.com

Future Research Directions and Emerging Paradigms in Xanthine Biology

Exploration of Novel Xanthine (B1682287) Derivatives for Targeted Therapies

The this compound core structure presents a versatile scaffold for the development of novel compounds with targeted therapeutic potential researchgate.net. Research is actively focused on synthesizing new this compound derivatives to achieve more selective and potent agents for various diseases ekb.eg. These efforts are driven by the understanding that modifications to the this compound structure, particularly at positions 1, 3, and 8, can lead to compounds with enhanced activity dergipark.org.tr.

Studies have explored the antiproliferative potential of novel 8-aryl substituted 1,3-diethylthis compound (B3062954) derivatives against various cancer cell lines, including breast cancer MCF7, human lung cancer A549, and human brain cancers LN229 and U87 dergipark.org.tr. One such derivative, 1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione, demonstrated significant antiproliferative activity with varying IC50 values across these cell lines dergipark.org.tr.

CompoundCell LineIC50 (µM)
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dioneA54916.70
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dioneMCF778.06
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dioneLN22922.07
1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dioneU8725.07

Further research is investigating this compound derivatives as potential dual-target ligands, such as those acting on both adenosine (B11128) receptors and monoamine oxidase B, which could be relevant for conditions like Parkinson's disease nih.gov. The development of new drug-like molecules based on 7-R-8-hydrazine derivatives of 1,3-dimethylthis compound is also being explored using in silico methods to predict pharmacological activity researchgate.net.

Elucidation of Complex Signaling Network Interactions Involving this compound

This compound and its derivatives are involved in complex interactions within cellular signaling networks, influencing various physiological and pathological processes ekb.eg. Research is ongoing to fully elucidate these interactions. Xanthines are known to act as non-selective and multitargeting agents of several cellular proteins, including the inhibition of adenosine and phosphodiesterase subfamilies ekb.eg.

Studies have investigated the effect of this compound derivatives on biochemical and signal transduction changes, particularly in the context of cancer, where they are being explored as potential anticancer agents or adjuvants ekb.eg. The biochemical effect of xanthines toward the complex signaling network of tumor cells is a key area of focus ekb.eg.

This compound dehydrogenase (XDH), an enzyme involved in this compound metabolism, has been shown to play a role in various metabolic processes, including purine (B94841) metabolism, nitrogen metabolism, hormone metabolism, reactive oxygen species metabolism, and responses to biotic and abiotic stresses nih.gov. Research indicates that the lack of XDH can lead to dysregulated pathways, including inflammasome, purinergic signaling, and redox homeostasis nih.gov. This highlights the intricate involvement of this compound metabolism in broader cellular signaling networks.

Furthermore, studies utilizing network-based systems pharmacology and computer-aided drug discovery are identifying this compound dehydrogenase as a key target in the context of urate-lowering effects researchgate.net. Molecular docking simulations are being employed to understand the binding affinities of compounds, such as glycitein, to XDH researchgate.net.

High-Throughput Screening and Automated Analytical Methodologies for this compound

Advancements in analytical methodologies are crucial for the comprehensive study of this compound and its derivatives in various matrices. Future directions include the development of high-throughput and automated techniques to enhance the efficiency and scope of analysis tandfonline.comresearchgate.net.

Current analytical methods for this compound derivatives include UV spectrophotometry, HPLC, HPTLC, and MS tandfonline.com. HPLC, often combined with solid-phase extraction (SPE), offers high sensitivity and specificity for quantification tandfonline.comnih.gov. However, hyphenated techniques, which provide significant advantages in pharmacokinetic studies, remain underutilized for xanthines, indicating a need for further development in this area tandfonline.comresearchgate.netnih.gov.

High-throughput screening is being employed in the search for novel this compound oxidase inhibitors. For instance, a stable cell line expressing human this compound oxidase has been established to facilitate the high-throughput screening of potential inhibitors oup.com. This involves treating cells with individual compounds and subsequently analyzing uric acid levels to identify candidates that reduce uric acid production oup.com.

Automated analytical methods are also being developed. An automated assay for hypothis compound (B114508), a precursor to this compound, has been developed by modifying commercially available equipment, allowing for the rapid and reliable determination of hypothis compound concentrations researchgate.net. This involves sampling extracts, mixing with this compound oxidase and buffer, and continuously monitoring uric acid production spectrophotometrically researchgate.net.

The application of techniques like ultrafiltration coupled with high-performance liquid chromatography-mass spectrometry (UHPLC-MS) is being explored for the rapid screening and identification of this compound oxidase inhibitors from natural products scielo.brresearchgate.net. This approach allows for efficient screening and characterization of active constituents without extensive purification procedures scielo.br.

Translational Research and Clinical Applications of this compound-Based Interventions

Translational research in this compound biology focuses on applying discoveries from laboratory and preclinical studies to develop interventions that improve human health iths.orgunm.edu. While this compound derivatives like theophylline (B1681296) have established clinical uses, particularly in respiratory conditions, ongoing research is exploring new applications and refining existing ones tandfonline.comnih.gov.

Theophylline, despite the advent of newer medications, is being re-evaluated for its role in managing bronchial asthma, partly due to its reported immunomodulatory actions, including the inhibition of cytokine synthesis and release and inflammatory cell activation researchgate.netnih.gov. This highlights a translational effort to better understand and utilize the multifaceted effects of existing this compound-based interventions.

Research is also translating findings regarding this compound oxidase inhibitors into clinical practice, primarily for conditions like gout and hyperuricemia oup.comprobiologists.com. Novel, potent, and safer this compound oxidase inhibitors are actively being sought to address the limitations and side effects associated with existing treatments oup.com.

Translational research involving this compound also extends to understanding the clinical significance of genetic variations in enzymes involved in its metabolism, such as this compound dehydrogenase, and their association with conditions like cardiovascular and kidney pathologies nih.govmdpi.com. Bridging the gap between in vitro findings and clinical relevance by exploring complex physiological conditions in future studies is a key aspect of translational research in this area mdpi.com.

The development and application of this compound-based interventions are part of a broader translational science effort aimed at accelerating the process of turning scientific discoveries into tangible applications that benefit human health unm.eduleicabiosystems.com. This involves a continuum of research activities, from basic discovery to implementation in clinical practice and public health unm.eduuthscsa.edu.

Q & A

Basic: What are the standard methodologies for assessing xanthine oxidase (XO) activity in biological samples?

Answer:
XO activity is typically measured using spectrophotometric assays that monitor uric acid production at 295 nm via this compound-to-uric acid conversion. Key modifications include:

  • Heated sample blanks to eliminate interference from endogenous substrates (e.g., in plant/animal tissues) .
  • Inhibition assays with allopurinol (positive control) to validate specificity .
  • Electrochemical biosensors for real-time kinetic analysis, particularly in herbal extracts .
  • ELISA-based quantification of uric acid or superoxide radicals in serum or tissue homogenates .

Basic: How does this compound oxidase contribute to pathophysiology, and what disease models are used to study its role?

Answer:
XO generates reactive oxygen species (ROS) during purine catabolism, exacerbating ischemic-reperfusion injury (e.g., cardiac, renal, or testicular torsion models) and hyperuricemia-related conditions (gout, metabolic syndrome). Key models include:

  • Rat hyperuricemia models induced by potassium oxonate, with uric acid levels tracked via EasyTouch® machines .
  • In vitro endothelial dysfunction assays using bovine XO (PDB: 3NVY) to study ROS-mediated vascular damage .
  • Diabetic nephropathy models to explore indirect XO contributions to oxidative stress, though renal tissue-specific data remain limited .

Basic: What synthetic strategies are employed to design this compound derivatives with enhanced bioactivity?

Answer:
Common approaches include:

  • Hybridization with phenolic acids or flavonoids (e.g., hesperetin-rutin hybrids) to improve XO inhibition .
  • 8-Substitution of the this compound core using carboxaldehydes or aryl groups to enhance adenosine receptor antagonism .
  • 1,3-Dialkylation to optimize solubility and A2B receptor affinity .
  • In silico docking (AutoDock, PyRx) to predict binding affinity to XO’s molybdopterin active site .

Advanced: How can contradictory data on this compound oxidase inhibitor efficacy be reconciled across studies?

Answer: Discrepancies arise from:

  • Structural variability : Substitutions at the 1-, 3-, or 8-positions alter inhibitor specificity (e.g., 1,3-diethyl vs. 1,3-dimethyl derivatives) .
  • Assay conditions : pH, this compound concentration, and pre-incubation time affect IC50 values. For example, quercetin shows higher efficacy in in silico vs. in vitro assays due to solubility limitations .
  • Species specificity : Bovine XO (common in assays) has structural differences from human isoforms, impacting inhibitor binding .
  • In vivo pharmacokinetics : Poor bioavailability of natural inhibitors (e.g., morin) may undercut in vitro results .

Advanced: What experimental designs address challenges in quantifying XO activity in complex tissues?

Answer:

  • Morphometric normalization : In intestinal ischemia models, mucosal volume and surface area are quantified via repeated-measures ANOVA to correlate XO activity with tissue damage .
  • Circular dichroism (CD) spectroscopy : Validates SOD interference elimination in this compound oxidase-based assays .
  • Dual-measurement protocols : Combine spectrophotometry (uric acid) with fluorescence (ROS) to distinguish XO contributions from other oxidases .

Advanced: How can microbial this compound oxidase production be optimized for large-scale research applications?

Answer:

  • Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes Acinetobacter calcoaceticus culture conditions, identifying FeSO4 (0.55 g/L) and this compound (8.5 mM) as critical factors .
  • Plackett-Burman screening : Prioritizes variables (e.g., inoculum size, yeast extract) to enhance activity 2.5-fold .
  • Proteolytic activation : Calcium-triggered conversion of this compound dehydrogenase to XO during hypoxia mimics ischemic conditions .

Advanced: What in silico strategies improve the discovery of novel XO inhibitors?

Answer:

  • Molecular docking : Targets XO’s hydrophobic cavity (PDB: 3BDJ) to prioritize ligands like stelechanin derivatives from Stelechocarpus burahol .
  • Pharmacokinetic modeling : SwissADME predicts bioavailability of mulberry bark-derived inhibitors (e.g., moracin) .
  • QSAR analysis : Correlates 5,6-dihydropyrazoloquinazoline substituents (e.g., -CN, -NO2) with inhibitory potency .

Advanced: How do methodological artifacts confound ROS measurements in this compound oxidase studies?

Answer:

  • Interference by endogenous antioxidants : Uric acid scavenges ROS, masking XO’s contribution. Use catalase/SOD-free buffers .
  • Non-specific radical traps : Fluorescent probes (e.g., DCFH) may react with non-XO-derived ROS. Validate with allopurinol controls .
  • Tissue heterogeneity : XO distribution varies (e.g., endothelial vs. smooth muscle cells); laser-capture microdissection improves precision .

Advanced: What structural insights guide the development of allosteric XO inhibitors?

Answer:

  • Allosteric site targeting : Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) studies reveal this compound derivatives binding outside the active site, reducing off-target effects .
  • Cryo-EM/X-ray crystallography : Resolves conformational changes in XO’s FAD domain during inhibitor binding .
  • Metalloenzyme modulation : Cerium vanadate derivatives inhibit XO via molybdenum coordination, a novel non-competitive mechanism .

Advanced: How can this compound serve as a biomarker in metabolic and hypoxic stress studies?

Answer:

  • Hypoxia detection : Elevated this compound in biofluids (via WST-8 assay kits) correlates with tissue ischemia .
  • Xanthinuria diagnosis : LC-MS/MS quantifies this compound/hypothis compound ratios to distinguish hereditary vs. drug-induced xanthinuria .
  • ROS flux estimation : Couple this compound levels with 8-oxo-pentoxifylline measurements to assess oxidative burden .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.